3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide is a compound that features a benzamide core substituted with an amino group, an ethyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzamide and pyrrolidine.
N-Alkylation: The amino group on the benzamide is alkylated using ethyl bromide under basic conditions to introduce the ethyl group.
Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with the ethylated benzamide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide: Known for its anticancer properties.
N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: Exhibits neuroleptic activity.
Uniqueness
3-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, an ethyl group, and a pyrrolidinyl group on the benzamide core differentiates it from other similar compounds and contributes to its unique interactions with molecular targets.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-amino-N-ethyl-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-2-15-13(17)10-5-6-12(11(14)9-10)16-7-3-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17) |
InChI Key |
MEJNNBSLDZBFRD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
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